

An In-depth Technical Guide to Isoquinolin-7-amine

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Compound of Interest

Compound Name: *Isoquinolin-7-amine*

Cat. No.: *B1315814*

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CAS Number: 23707-37-1

This technical guide provides a comprehensive overview of **isoquinolin-7-amine**, a significant heterocyclic aromatic compound. The isoquinoline scaffold is a prominent motif in a wide array of natural products and synthetic compounds that exhibit important biological activities.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols associated with **isoquinolin-7-amine** and its derivatives.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **isoquinolin-7-amine**, including its computed physicochemical properties and characteristic spectral information.

Table 1: Physicochemical Properties of **Isoquinolin-7-amine**

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂	PubChem[2]
Molecular Weight	144.17 g/mol	PubChem[2]
CAS Number	23707-37-1	PubChem[2]
XLogP3	1.6	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Exact Mass	144.068748264 Da	PubChem[2]
Topological Polar Surface Area	38.9 Å ²	PubChem[2]
Heavy Atom Count	11	PubChem[2]

Table 2: Predicted Spectroscopic Data for **Isoquinolin-7-amine**

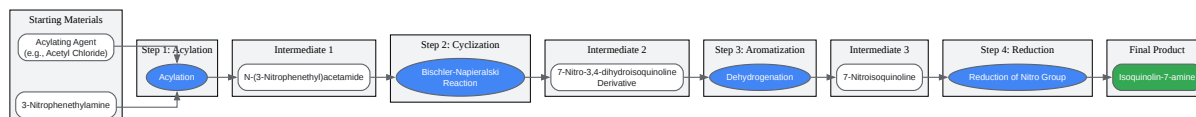
Spectroscopy Type	Predicted Wavenumber/Chemical Shift	Description
Infrared (IR) Spectroscopy	3300 - 3500 cm ⁻¹ (sharp)	N-H stretch of the primary amine.[1]
1620 - 1650 cm ⁻¹	C=N stretch within the pyridine ring.[1]	
1450 - 1600 cm ⁻¹	C=C stretch of the aromatic rings.[1]	
¹ H NMR Spectroscopy	~2.3-3.0 ppm	Protons on carbons adjacent to the amine group may be deshielded.[3]
~0.5-5.0 ppm	Hydrogens attached to the amine nitrogen.[3]	
¹³ C NMR Spectroscopy	10 - 65 ppm	Carbons directly attached to the nitrogen atom.[3]

Synthesis and Experimental Protocols

While a direct, detailed synthesis protocol for **isoquinolin-7-amine** is not readily available in the provided search results, a plausible synthetic route can be conceptualized based on established methods for analogous isoquinoline derivatives. The following section outlines a potential synthetic workflow and relevant experimental protocols.

Proposed Synthesis of Isoquinolin-7-amine

A common strategy for synthesizing substituted isoquinolines involves the Bischler–Napieralski or a similar cyclization reaction.[4][5] A potential route to **isoquinolin-7-amine** could start from a suitably substituted phenethylamine derivative.



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Caption: Proposed synthetic workflow for **Isoquinolin-7-amine**.

Experimental Protocol: Synthesis of a 7-Substituted Isoquinoline Derivative

The following protocol is adapted from a literature procedure for the synthesis of 7-amino-1-methyl-3,4-dihydroisoquinoline and can be modified for the synthesis of **isoquinolin-7-amine**.

[4]

Materials:

- 7-Nitro-1-methyl-3,4-dihydroisoquinoline (or a similar precursor)
- Ethanol
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Crushed ice
- Chloroform
- Aqueous Sodium Hydroxide (NaOH), 4M

Procedure:

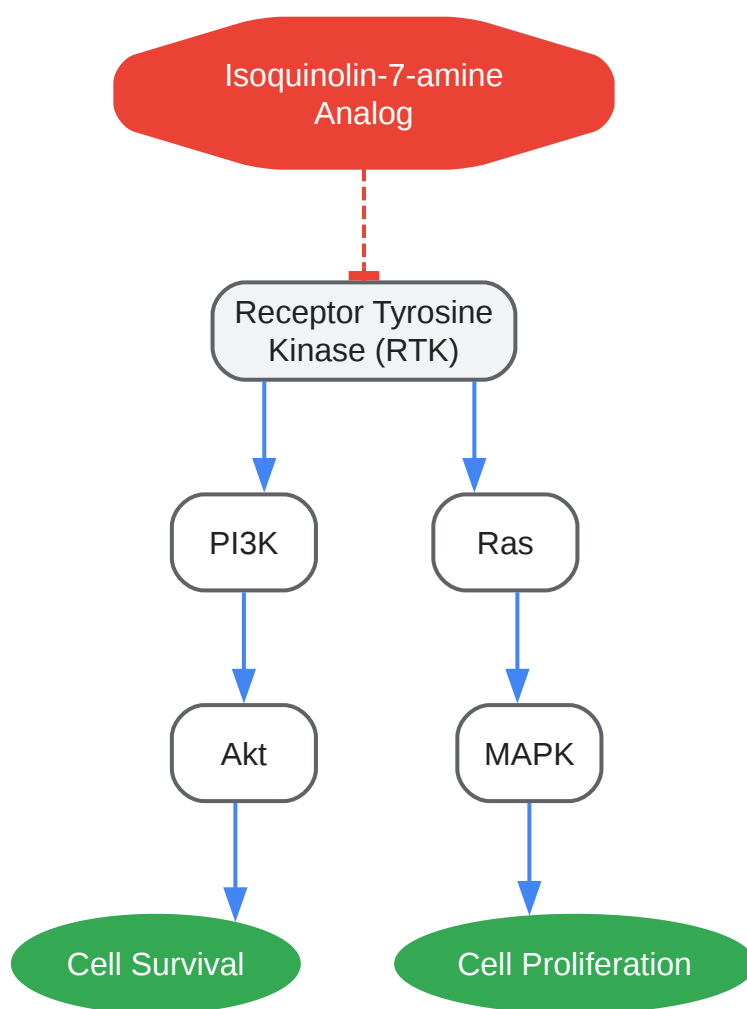
- Dissolve the 7-nitro-isoquinoline precursor in ethanol in a round-bottom flask.[4]
- To this solution, add tin(II) chloride dihydrate and concentrated hydrochloric acid.[4]
- Stir the reaction mixture at 60 °C for two hours.[4]
- Pour the reaction mixture onto crushed ice and wash with chloroform.[4]
- Basify the aqueous phase with a chilled aqueous solution of sodium hydroxide.[4]
- Extract the product with chloroform.[4]
- Combine the organic extracts, wash with water and brine, and then dry over an anhydrous salt (e.g., potassium carbonate).[4]
- Remove the solvent under reduced pressure to obtain the crude amine product.[4]
- Further purification can be achieved through column chromatography.

Biological Activity and Potential Applications

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]

Anticancer Potential

Derivatives of 3-aminoisoquinolin-1(2H)-one have shown inhibitory activity against various cancer cell lines.[1][8] The mechanism of action for related compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or the PI3K/Akt pathway.[1][9]



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Caption: Potential inhibition of a generic RTK signaling pathway.

Antimicrobial Activity

Certain isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens.[4] The planar and highly conjugated structure of isoquinoline-based compounds may interfere with bacterial cell wall synthesis.[4]

Other Potential Applications

Isoquinoline derivatives are also explored for their use as:

- Fluorescent sensors and probes in biological imaging.[6][10]

- Corrosion inhibitors.[\[6\]](#)
- Components in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[\[6\]](#)
- Antiviral and antiprotozoal agents.[\[9\]](#)[\[11\]](#)

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of isoquinoline derivatives.

Cytotoxicity Screening (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[\[12\]](#)

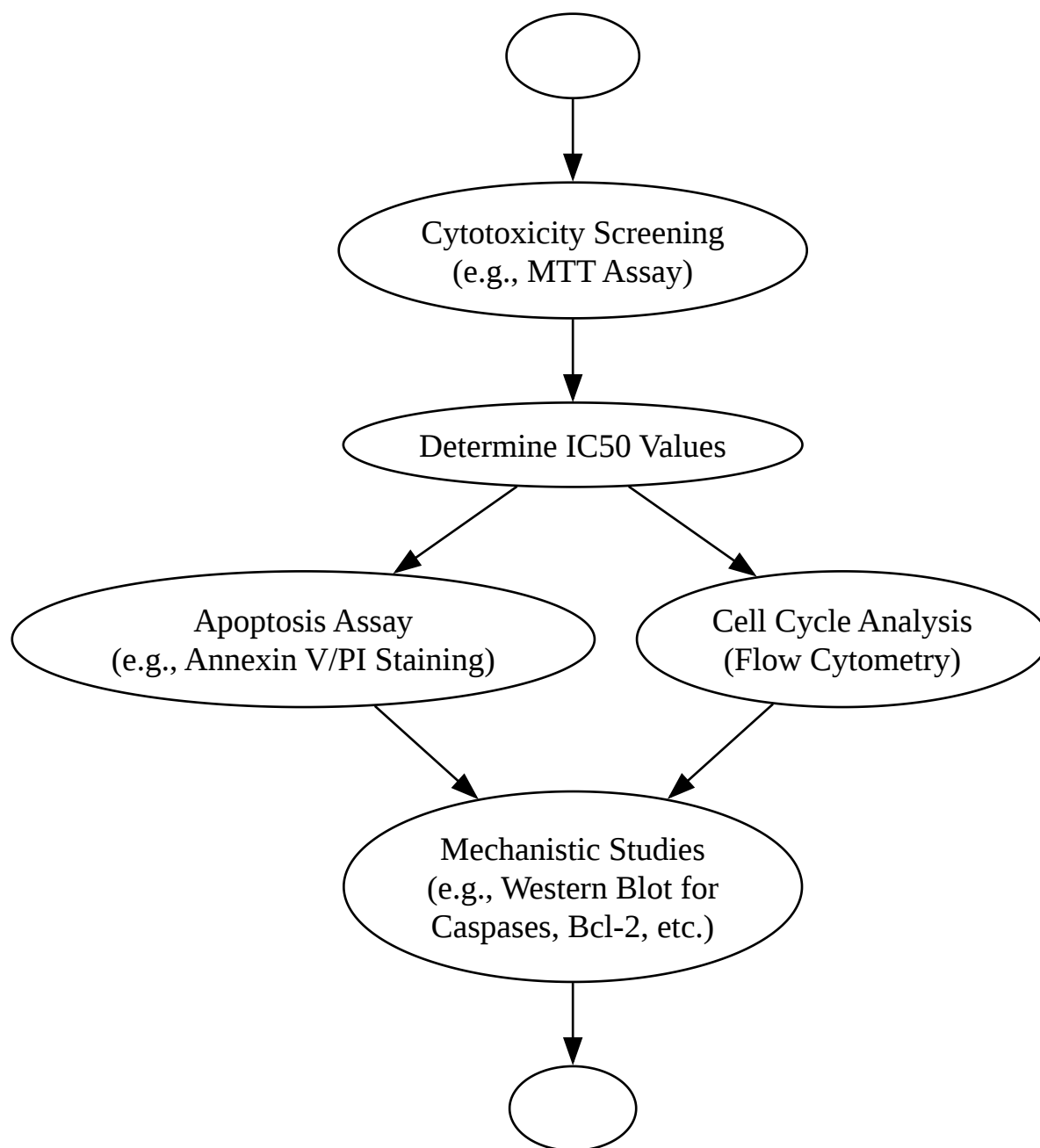
Materials:

- Cancer cell lines
- Complete culture medium
- 96-well plates
- Isoquinoline derivative stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[\[12\]](#)
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[12\]](#)

- Prepare serial dilutions of the isoquinoline derivative in culture medium and add to the wells.
[\[12\]](#)
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for a further 2-4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.[\[12\]](#)
- Shake the plate gently to ensure complete dissolution.[\[12\]](#)
- Measure the absorbance at 570 nm using a microplate reader.[\[12\]](#)
- Calculate the percentage of cell viability and determine the IC₅₀ value.[\[12\]](#)



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